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Compound of Interest

Compound Name: 1,3-Dimethylbarbituric acid

Cat. No.: B188462

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data
for 1,3-Dimethylbarbituric acid (CAS No: 769-42-6), a key intermediate in the synthesis of
various biologically active compounds.[1] The following sections present a comprehensive
collection of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, complete with experimental methodologies and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The 'H and 13C NMR data for 1,3-Dimethylbarbituric acid are
summarized below.
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13C NMR Data
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Note: Chemical shifts are approximate and can vary slightly depending on the solvent and

experimental conditions.

Experimental Protocols

Sample Preparation: A sample of 1,3-Dimethylbarbituric acid was dissolved in a deuterated
solvent, such as Deuterated Chloroform (CDCIs) or Dimethyl Sulfoxide-de (DMSO-ds), in a

standard 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were acquired on a spectrometer, such as a Varian

CFT-20 or a similar instrument.[2]

IH NMR Acquisition:

e Frequency: 300-500 MHz

e Number of Scans: 16-64

o Relaxation Delay: 1-5 seconds
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e Pulse Width: 30-90 degrees

13C NMR Acquisition:

Frequency: 75-125 MHz

Number of Scans: 1024-4096

Relaxation Delay: 2-10 seconds

Pulse Program: Proton-decoupled

Data Interpretation Workflow
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Caption: Workflow for the interpretation of NMR data for 1,3-Dimethylbarbituric acid.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation
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Experimental Protocols

Sample Preparation:

o KBr Pellet Method: A small amount of 1,3-Dimethylbarbituric acid was ground with
potassium bromide (KBr) and pressed into a thin pellet.[3]

o Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly
on the ATR crystal.[3]

Instrumentation: IR spectra were recorded on an FTIR spectrometer, such as a Bio-Rad FTS

instrument.[3]

Acquisition Parameters:

e Spectral Range: 4000-400 cm~1
e Resolution: 4 cm~1

e Number of Scans: 16-32

Spectroscopic Data Acquisition Workflow
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Caption: General workflow for the spectroscopic and spectrometric analysis of 1,3-
Dimethylbarbituric acid.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
elemental composition of a compound.

Data Presentation
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miz Relative Intensity (%) Assighment

156 High [M]* (Molecular lon)
113 Moderate [M - Cz2H3NQO]*

85 Moderate [M - C3H3NO2]*

58 High [C2HaNOJ*

42 High [C2HaN]*

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Instrumentation: Mass spectra were obtained using a Gas Chromatography-Mass
Spectrometry (GC-MS) system or a standalone mass spectrometer with a direct insertion
probe.

GC-MS Parameters:

lonization Mode: Electron lonization (EI)

lonization Energy: 70 eV

Mass Analyzer: Quadrupole or lon Trap

GC Column: A suitable capillary column (e.g., DB-5ms)
Direct Infusion MS/MS:

¢ lonization Mode: Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI)

e Precursor lon Selection: The molecular ion ([M+H]* or [M-H]") is selected in the first mass

analyzer.

o Collision Energy: Varied to induce fragmentation.
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e Mass Analyzer: Tandem quadrupole, ion trap, or time-of-flight (TOF).

This comprehensive guide provides foundational spectroscopic and spectrometric data for 1,3-
Dimethylbarbituric acid, which is essential for its identification, characterization, and
utilization in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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